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Compound of Interest

Compound Name:

2-chloro-N-[(4-

nitrophenyl)carbamothioyl]benzam

ide

CAS No.: 144487-31-0

Cat. No.: B1364845

Get Quote

Executive Summary
The 2-chloro substituted benzoylthiourea scaffold represents a privileged structure in medicinal

chemistry, distinguished by its unique ability to lock molecular conformation through

intramolecular hydrogen bonding while providing specific steric protection via the ortho-chloro

substituent. Unlike their para-substituted counterparts, which primarily influence electronic

distribution, the 2-chloro derivatives introduce a critical "ortho effect." This steric bulk modulates

the torsion angle of the benzoyl ring, enhancing selectivity for hydrophobic pockets in targets

such as Urease (Ni²⁺ dependent) and Receptor Tyrosine Kinases (EGFR/HER2). This guide

provides a comprehensive technical analysis of this scaffold, detailing synthesis protocols,

structure-activity relationships (SAR), and validated therapeutic mechanisms.

Chemical Rationale & Structural Biology[1]
The Pharmacophore: Chelation and Conformation
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The core biological activity of benzoylthioureas stems from the -C(O)NHC(S)NH- moiety. This

bridge acts as a bidentate ligand, capable of chelating transition metals (e.g., Ni²⁺, Cu²⁺, Pt²⁺)

found in metalloenzymes.

Intramolecular Hydrogen Bonding: A hallmark of this scaffold is the formation of a pseudo-

six-membered ring via a hydrogen bond between the carbonyl oxygen and the thioamide

proton (

). This locks the molecule into a planar or near-planar conformation, increasing lipophilicity
and membrane permeability.

The 2-Chloro "Ortho Effect": The introduction of a chlorine atom at the C2 position of the

benzoyl ring creates steric hindrance that prevents free rotation of the phenyl ring. This

"conformational lock" often forces the phenyl ring out of coplanarity with the carbonyl group,

creating a specific 3D twist that improves fit within the active sites of enzymes like DNA

gyrase or Urease, while protecting the carbonyl carbon from nucleophilic metabolic attack.

Structure-Activity Relationship (SAR) Visualization
The following diagram illustrates the critical SAR features of the 2-chloro benzoylthiourea

scaffold.
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Caption: SAR map highlighting the steric influence of the 2-Cl group and the chelation potential

of the core.

Validated Synthesis Protocol
This protocol describes the synthesis of 1-(2-chlorobenzoyl)-3-phenylthiourea. The method

relies on the in situ generation of 2-chlorobenzoyl isothiocyanate, a reactive intermediate that

undergoes nucleophilic addition by an amine.

Reagents & Stoichiometry
Reagent Molar Eq. Role

2-Chlorobenzoyl chloride 1.0 Electrophile precursor

Ammonium thiocyanate (

)
1.1 Isothiocyanate source

Aniline (or derivative) 1.0 Nucleophile

Acetone (dry) Solvent Reaction medium

PEG-400 (Optional) Catalyst Phase transfer catalyst

Step-by-Step Methodology
Preparation of Isothiocyanate Intermediate:

Dissolve ammonium thiocyanate (1.1 eq) in dry acetone in a round-bottom flask equipped

with a reflux condenser and drying tube.

Add 2-chlorobenzoyl chloride (1.0 eq) dropwise over 15 minutes at room temperature.

Observation: A white precipitate of ammonium chloride (

) will form immediately.

Reflux the mixture for 1 hour to ensure complete conversion to 2-chlorobenzoyl

isothiocyanate.
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Nucleophilic Addition:

Cool the reaction mixture to room temperature.

Add the substituted aniline (1.0 eq) dissolved in a minimal amount of acetone dropwise.

Reflux the mixture for an additional 2–4 hours. Monitor reaction progress via TLC (Mobile

phase: Hexane:Ethyl Acetate 7:3).

Isolation & Purification:

Pour the reaction mixture into crushed ice with vigorous stirring. The product will

precipitate as a solid.

Filter the solid under vacuum and wash with cold water to remove inorganic salts (

).

Recrystallization: Purify the crude solid using Ethanol/DMF (9:1) or Acetonitrile.

Yield: Typically 70–85%.

Synthesis Workflow Visualization
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Step 1: Isothiocyanate Formation
2-Cl-Ph-COCl + NH4SCN

Intermediate:
2-Chlorobenzoyl Isothiocyanate

(+ NH4Cl ppt)

Reflux 1h, Acetone

Step 2: Nucleophilic Addition
Add R-NH2 (Amine)

Cool to RT

Final Product:
1-(2-chlorobenzoyl)-3-substituted thiourea

Reflux 2-4h, Pour on Ice

Click to download full resolution via product page

Caption: Two-step one-pot synthesis of 2-chloro benzoylthioureas via isothiocyanate

intermediate.

Therapeutic Mechanisms & Efficacy
Anticancer Activity
The 2-chloro derivatives exhibit potent cytotoxicity against breast (MCF-7) and colon (HCT-116)

cancer cell lines.

Mechanism:

Apoptosis Induction: Activation of the intrinsic mitochondrial pathway, leading to

cytochrome c release and Caspase-3/9 activation.[1]

Kinase Inhibition: The scaffold mimics the ATP-binding motif, allowing it to dock into the

active sites of EGFR and HER-2. The 2-Cl group provides a steric clash that can increase
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selectivity for mutant kinases over wild-type in some contexts.

DNA Intercalation: Planar derivatives can intercalate between DNA base pairs, disrupting

replication.

Urease Inhibition (Antimicrobial)
Urease is a nickel-dependent metalloenzyme critical for the survival of Helicobacter pylori in the

acidic stomach environment.

Mechanism: The thiourea sulfur and carbonyl oxygen chelate the bi-nickel center (

) in the urease active site.

Efficacy: 2-chloro substituted derivatives often outperform standard inhibitors (like

acetohydroxamic acid) due to the hydrophobic interaction of the 2-chlorophenyl ring with the

enzyme's active site flap.

Quantitative Data Summary
Data aggregated from comparative bioassay studies.

Compound
Derivative

Target/Cell Line Activity Metric
Reference
Standard

N-(2,4-

dichloro)benzoyl-N'-

phenylthiourea

MCF-7 (Breast

Cancer)

Hydroxyurea (

)

1-(2-chlorobenzoyl)-3-

(4-

nitrophenyl)thiourea

Jack Bean Urease

Acetohydroxamic Acid

(

)

1-(2-chlorobenzoyl)-3-

(2,4-

dichlorophenyl)thioure

a

S. aureus (Bacteria) MIC = Ampicillin (Control)
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Mechanism of Action Visualization
The following diagram details the dual pathway mechanism for anticancer and urease

inhibition.
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Caption: Dual mechanism of action: Kinase/Mitochondrial modulation (Cancer) and Ni2+

Chelation (Urease).
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact
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Phone: (601) 213-4426

Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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